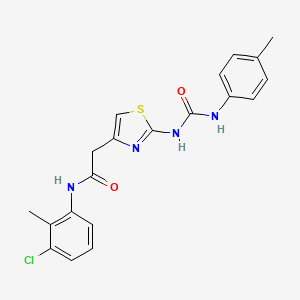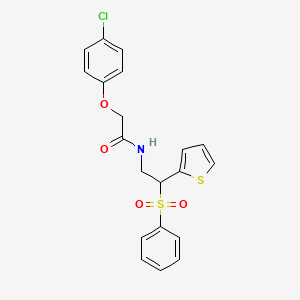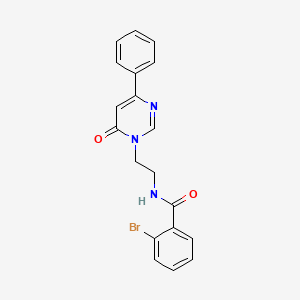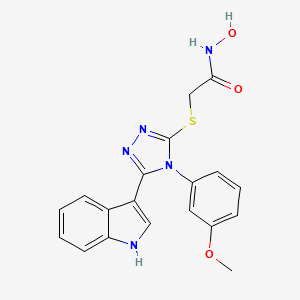![molecular formula C23H22N4O2S B2802636 N-(4-ethoxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide CAS No. 850237-60-4](/img/structure/B2802636.png)
N-(4-ethoxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(4-ethoxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrimidine core, which is a fused pyrazole and pyrimidine ring . This structure is found in various pharmaceuticals and biologically active compounds .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The chemical compound N-(4-ethoxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide represents a class of molecules with potential in various scientific research applications, particularly in the synthesis of novel heterocyclic compounds with significant biological activities. Although the exact compound may not be directly referenced in available literature, related pyrazolopyrimidine derivatives have been synthesized and studied for their potential applications in medicinal chemistry, showcasing the relevance of this structural class in drug discovery.
Antimicrobial and Anti-inflammatory Agents : Novel selenolo[2,3-c]pyrazole compounds, structurally similar to the queried molecule, have been synthesized and shown to possess significant antibacterial and antifungal activities against various pathogenic strains. Additionally, some compounds in this class demonstrated remarkable anti-inflammatory properties, suggesting potential therapeutic applications in managing infections and inflammation (Zaki et al., 2016).
Anticancer and Anti-5-lipoxygenase Agents : Synthesis of pyrazolopyrimidine derivatives has been explored for their anticancer and anti-5-lipoxygenase activities, indicating their potential as therapeutic agents in cancer treatment and inflammatory disorders. These compounds have been evaluated for cytotoxic activities against cancer cell lines, demonstrating their potential in oncology research (Rahmouni et al., 2016).
Herbicidal Activity : Research into substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, akin to the target molecule, revealed excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This suggests potential agricultural applications in controlling weed growth without the need for high-dosage herbicides, contributing to more sustainable farming practices (Moran, 2003).
Synthesis of Disubstituted Pyrazolo[1,5-a]pyrimidines : The development of novel disubstituted pyrazolo[1,5-a]pyrimidines, incorporating thioether and aryl moieties, highlights the versatility of pyrazolopyrimidine derivatives in synthesizing compounds with potential pharmacological properties. These synthesized compounds have been characterized and may serve as a foundation for further studies on their biological activities (Li et al., 2012).
Mecanismo De Acción
Target of Action
The primary targets of VU0609650-1 are cyclin-dependent protein kinases (CDKs), especially CDK12 and/or CDK13 . These kinases play a crucial role in cell cycle regulation and transcriptional elongation .
Mode of Action
VU0609650-1 inhibits CDK12 and/or CDK13 selectively . It acts as a selective Cyclin K degrader, thereby removing the key signaling mechanism required for CDK12 and/or CDK13 activation . This confers additional cellular potency and selectivity .
Biochemical Pathways
By inhibiting CDK12 and/or CDK13, VU0609650-1 affects the cell cycle regulation and transcriptional elongation pathways . The downstream effects include the inhibition of cell proliferation and the potential to treat disorders associated with CDK mutation, overexpression, or inappropriate activity .
Result of Action
The molecular and cellular effects of VU0609650-1’s action include the inhibition of CDK12 and/or CDK13, degradation of Cyclin K, and potential treatment of disorders associated with CDK mutation, overexpression, or inappropriate activity .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-3-29-19-11-9-18(10-12-19)26-21(28)15-30-22-13-16(2)25-23-20(14-24-27(22)23)17-7-5-4-6-8-17/h4-14H,3,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHLFYYHFURKDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2802554.png)
![4-tert-butyl-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline](/img/structure/B2802555.png)
![2-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2802557.png)
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-methoxybenzamide](/img/structure/B2802561.png)



![11-[(Tetrahydrofuran-2-ylmethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2802568.png)

![[(1E,3E,5E,7E)-4,5,8-tris(hydroxymethyl)cycloocta-1,3,5,7-tetraen-1-yl]methanol](/img/structure/B2802571.png)

